molecular formula C18H24INO4 B13864312 Methscopolamine-d3 Iodide

Methscopolamine-d3 Iodide

Cat. No.: B13864312
M. Wt: 448.3 g/mol
InChI Key: PDQPDKTZDLHGAF-URBIXWBOSA-M
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Description

Methscopolamine-d3 Iodide is a deuterated form of methscopolamine iodide, a quaternary ammonium compound. It is primarily used in scientific research as a stable isotope-labeled compound. Methscopolamine itself is a derivative of scopolamine and acts as an antagonist at muscarinic acetylcholine receptors. The deuterated form, this compound, is used for various analytical and research purposes due to its enhanced stability and distinct isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methscopolamine-d3 Iodide typically involves the deuteration of methscopolamine followed by iodination. The process begins with the preparation of methscopolamine, which is synthesized from scopolamine through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents under controlled conditions. The final step is the iodination, where methscopolamine-d3 is reacted with iodine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under stringent conditions to maintain the isotopic purity and chemical stability of this compound .

Chemical Reactions Analysis

Types of Reactions

Methscopolamine-d3 Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the iodide ion.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

    Water: Involved in hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.

    Hydrolysis Products: Methscopolamine-d3 and iodide ions.

Scientific Research Applications

Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methscopolamine-d3 Iodide is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise tracing and measurement are required .

Properties

Molecular Formula

C18H24INO4

Molecular Weight

448.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide

InChI

InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?;

InChI Key

PDQPDKTZDLHGAF-URBIXWBOSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-]

Origin of Product

United States

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